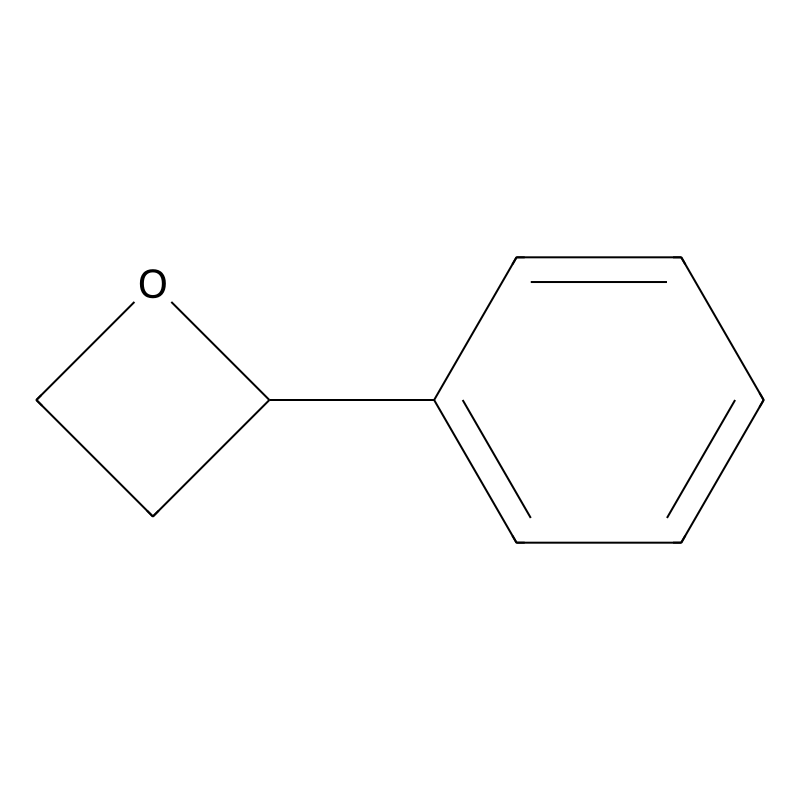

2-Phenyloxetane

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Phenyloxetane is a cyclic ether compound characterized by a four-membered ring structure that includes an oxygen atom and a phenyl group attached to the carbon adjacent to the oxygen. Its chemical formula is , and it is classified as an oxetane. The unique structure of 2-phenyloxetane imparts interesting chemical properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.

- Electrophilic Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl group, allowing for the introduction of various substituents. For example, deprotonation followed by reaction with electrophiles can yield 2-substituted derivatives .

- Oxidation: The oxetane ring can be oxidized to form oxetanones or other oxidized derivatives, expanding the range of functional groups available for further reactions.

- Ring Opening: 2-Phenyloxetane can also undergo ring-opening reactions, which are useful for synthesizing larger cyclic structures or linear compounds .

- Reactions with Carbenes: It reacts selectively with carbethoxycarbene to produce a mixture of cis and trans isomers of 2-carbethoxy-3-phenyltetrahydrofuran with yields ranging from 72% to 80% .

The biological activity of 2-phenyloxetane and its derivatives has been explored in various studies. Oxetanes are noted for their potential as pharmacophores in drug development due to their ability to mimic certain biological structures. They have shown promise in:

- Anticancer Activity: Some derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.

- Antimicrobial Properties: Certain oxetane derivatives have demonstrated antimicrobial activity, making them candidates for further investigation as therapeutic agents.

Several synthesis methods for 2-phenyloxetane have been developed:

- Lithiation and Electrophilic Quenching: A notable method involves the lithiation of 2-phenyloxetane followed by electrophilic quenching. This method allows for regioselective functionalization at the phenyl group .

- Flow Microreactor Techniques: Recent advancements include the use of flow microreactor systems to enhance reaction efficiency and yield. This method allows for controlled reaction conditions and improved product isolation .

- Cyclization Reactions: Intramolecular cyclization strategies have been employed to synthesize oxetanes from larger precursors, utilizing various catalysts and reaction conditions to optimize yields .

2-Phenyloxetane finds applications in several fields:

- Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

- Material Science: Its unique properties make it useful in the development of polymeric materials and coatings.

- Medicinal Chemistry: As a potential pharmacophore, it is investigated for its role in drug design and development.

Studies on the interactions of 2-phenyloxetane with various biological targets have shown that its derivatives can engage in significant interactions that may lead to biological activity. These studies often focus on:

- Binding Affinity: Assessing how well 2-phenyloxetane derivatives bind to specific receptors or enzymes.

- Mechanism of Action: Investigating how these compounds exert their biological effects at the molecular level.

Several compounds share structural similarities with 2-phenyloxetane, including:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Methyloxetane | Cyclic Ether | Methyl substitution affects reactivity and stability |

| 3-Phenylpropanoate | Ester | Similar aromatic character but different functional group |

| 2,3-Dihydrobenzofuran | Cyclic Ether | Contains a fused benzene ring, altering electronic properties |

| Tetrahydrofuran | Cyclic Ether | Non-aromatic; used widely as a solvent |

Uniqueness of 2-Phenyloxetane

The presence of the phenyl group in 2-phenyloxetane distinguishes it from other oxetanes by enhancing its reactivity towards electrophiles while also providing unique electronic properties that can influence biological activity. This makes it particularly valuable in synthetic chemistry and drug discovery contexts.

Traditional cyclization approaches represent the foundational synthetic strategies for constructing the oxetane ring system in 2-phenyloxetane. These methods primarily rely on ring-closing reactions that capitalize on nucleophilic cyclization processes and the formation of four-membered cyclic ethers through established synthetic transformations.

Intramolecular Williamson Ether Synthesis

The intramolecular Williamson ether synthesis remains one of the most widely employed traditional methods for oxetane formation [1]. This approach involves the cyclization of appropriately substituted linear precursors containing both nucleophilic hydroxyl groups and electrophilic leaving groups positioned to favor four-membered ring closure. The synthesis typically proceeds through base-promoted intramolecular displacement reactions, where strong bases such as sodium hydride facilitate the cyclization process [2] [3].

For 2-phenyloxetane derivatives, this methodology has been successfully demonstrated through the preparation of diol intermediates that undergo subsequent cyclization. The process involves the stereospecific cyclization of diol precursors with an overall retention of configuration at stereogenic centers, achieved through two successive inversion reactions [4]. The transformation of diols into oxetanes proceeds via bromoacetate intermediates, followed by methanolysis and ring closure promoted by sodium hydride in tetrahydrofuran, delivering both trans and cis isomers of 2-phenyloxetane derivatives in yields ranging from 35-39% [4].

Ring Contraction from Lactones

Ring contraction methodology provides an alternative traditional approach for oxetane synthesis, particularly valuable for constructing highly substituted oxetane derivatives [5]. This strategy utilizes α-triflates of γ-lactones with free hydroxyl groups at specific positions to generate oxetane carboxylates through ring opening and subsequent nucleophilic closure. The method demonstrates exceptional regioselectivity, with ring closure occurring exclusively through inversion of configuration at the carbon bearing the triflate group.

The application of potassium carbonate in methanol to appropriately substituted lactone triflates results in ring opening to form open-chain triflate intermediates, which undergo intramolecular nucleophilic attack by hydroxyl groups to afford oxetane rings [5]. This approach has proven particularly valuable for accessing oxetane carboxylates that serve as versatile building blocks for further functionalization. The stereochemical outcome of these reactions depends significantly on the substitution pattern, with β-oxygen substituents promoting epimerization pathways that compete with direct cyclization.

Base-Catalyzed Cyclization Conditions

Traditional base-catalyzed cyclization represents another fundamental approach to oxetane formation, employing various basic conditions to promote ring closure from linear precursors. These methods typically utilize alkoxide bases, metal hydrides, or carbonate salts to facilitate the nucleophilic displacement reactions necessary for oxetane ring formation [3] [6].

The optimization of base-catalyzed cyclization conditions has revealed critical temperature dependencies, with reactions typically requiring temperatures between 0°C and 80°C depending on the specific substrate and base employed [6]. Sodium hydride and potassium tert-butoxide emerge as particularly effective bases for promoting oxetane cyclization, with reaction conditions carefully tuned to balance cyclization efficiency against competing elimination reactions. The mesylation of hydroxyl groups followed by nucleophilic displacement has proven especially valuable, with mesyl chloride and triethylamine in dichloromethane at 0°C providing optimal conditions for substrate activation [6].

Catalytic Ring-Closing Strategies

Catalytic ring-closing strategies have emerged as sophisticated approaches for 2-phenyloxetane synthesis, employing transition metal catalysts, photocatalysts, and other catalytic systems to enable efficient ring formation under mild conditions with enhanced selectivity control.

Metal-Catalyzed Cyclization

Metal-catalyzed cyclization approaches have demonstrated significant potential for oxetane synthesis, particularly through Lewis acid catalysis and transition metal-promoted transformations. Lewis acids such as tin tetrachloride have proven effective for facilitating Friedel-Crafts alkylation reactions that incorporate oxetane moieties into aromatic systems [7]. The utilization of tin tetrachloride in dichloromethane-nitromethane co-solvent systems at room temperature provides mild conditions for installing 3,4,5-trimethoxylphenyloxetane moieties within structurally diverse indole analogues.

The development of iridium-catalyzed methodologies has opened new avenues for enantioselective oxetane synthesis. Iridium catalysts, particularly those based on iridium-tol-BINAP complexes, enable reductive coupling reactions that form oxetanes bearing all-carbon quaternary stereocenters [8] [9]. These transformations proceed through alcohol carbon-hydrogen functionalization mechanisms, utilizing primary alcohols and specific oxetane precursors to generate enantiomerically enriched products with excellent anti-diastereo- and enantioselectivity.

Photocatalytic Approaches

Photocatalytic strategies represent an innovative advancement in oxetane synthesis, utilizing visible light-promoted reactions to enable ring formation under exceptionally mild conditions. The development of photocatalytic alcohol carbon-hydrogen functionalization has provided a direct route from native alcohol substrates to oxetanes without requiring pre-functionalization [10] [3].

The methodology employs 4CzIPN as a photocatalyst in combination with quinuclidinium reagents under blue light irradiation to effect hydrogen atom transfer from alcohols, followed by radical addition and subsequent cyclization to form oxetane rings [10]. This process demonstrates remarkable functional group tolerance and can accommodate complex molecular architectures, including steroids and other bioactive scaffolds. The reaction proceeds through reductive quenching of the photoexcited catalyst, generating radical intermediates that undergo selective addition and cyclization sequences.

The application of photocatalytic conditions to diverse alcohol substrates has yielded oxetane products in yields ranging from 42% to 78%, with the methodology proving particularly effective for secondary alcohols compared to primary alcohols [10]. The reduced yields observed with primary alcohols are attributed to competing elimination pathways rather than decreased efficiency of the radical addition step.

Flow Chemistry Applications

Flow chemistry has emerged as a valuable technology for catalytic oxetane synthesis, particularly for managing reactive intermediates that are too unstable for conventional batch processing. The application of flow microreactor systems enables the generation and trapping of highly unstable intermediates such as 2-phenyloxetan-2-yl lithium at higher temperatures than possible in batch mode [11].

Flow methodology allows for precise control of residence time and temperature, enabling the formation of 2-lithiated-2-phenyloxetane intermediates and their subsequent electrophilic quenching to afford 2-substituted-2-phenyloxetanes in moderate to good yields [11]. The continuous flow approach provides advantages in terms of temperature control, with reactions proceeding at temperatures significantly higher than the −78°C required in batch processes, thereby improving both efficiency and safety.

The scalability of flow processes has been demonstrated through preparative-scale syntheses, with productivity rates reaching approximately 1.3 g·h⁻¹ for specific transformations [12]. These flow protocols exhibit excellent reproducibility and robustness, with no clogging events or yield variation observed throughout extended reaction periods.

Asymmetric Synthesis Techniques

Asymmetric synthesis techniques for 2-phenyloxetane derivatives encompass a range of sophisticated methodologies designed to achieve high levels of enantioselectivity while maintaining synthetic efficiency. These approaches utilize chiral catalysts, asymmetric desymmetrization, and biocatalytic processes to access enantiomerically enriched oxetane products.

Chiral Catalyst Systems

The development of chiral catalyst systems for asymmetric oxetane synthesis has focused primarily on chiral Brønsted acid catalysis and transition metal-catalyzed asymmetric transformations. Chiral phosphoric acids derived from BINOL scaffolds have proven particularly effective for enantioselective desymmetrization reactions of oxetane substrates [13] [14].

The optimization of chiral phosphoric acid catalysts has revealed structure-activity relationships that govern enantioselectivity. Catalysts bearing phenyl substituents on the BINOL scaffold provide superior enantiocontrol compared to unsubstituted variants, with electron-withdrawing groups such as trifluoromethyl substituents typically decreasing enantioselectivity [13]. The confined nature of chiral phosphoric acids enables effective discrimination between enantiomeric substrates through differential binding interactions.

Iridium-based chiral catalyst systems have demonstrated exceptional capability for asymmetric oxetane synthesis, particularly in alcohol carbon-hydrogen functionalization reactions [8] [9]. These catalysts, typically employing chiral bisphosphine ligands such as tol-BINAP, enable the formation of oxetanes bearing all-carbon quaternary stereocenters with excellent enantioselectivity. The iridium-catalyzed reductive coupling of primary alcohols with isoprene oxide proceeds with anti-diastereo- and enantioselectivity, delivering products in yields up to 71% with high enantiometric ratios.

Asymmetric Desymmetrization

Asymmetric desymmetrization represents a powerful strategy for accessing chiral oxetane derivatives from prochiral or meso starting materials. This approach has been successfully applied to the synthesis of chiral tetrahydrothiophenes and tetrahydroselenophenes through oxetane desymmetrization using well-positioned internal nucleophiles [14].

The desymmetrization process utilizes chiral Brønsted acid catalysts to promote the selective opening of oxetane rings by sulfur or selenium nucleophiles, generating all-carbon quaternary stereocenters with excellent enantioselectivities [14]. The key to success in these transformations lies in the appropriate masking of the nucleophilic sulfur and selenium centers as thioesters and selenoesters, respectively, which prevents premature reaction while maintaining the necessary reactivity for the catalytic process.

Mechanistic studies employing density functional theory calculations have revealed that the desymmetrization proceeds through an intramolecular acyl-transfer pathway [14]. This mechanistic understanding has informed further catalyst design and optimization efforts, leading to improved selectivity and broader substrate scope.

Biocatalytic Methods

Biocatalytic approaches to asymmetric oxetane synthesis have emerged as a complementary strategy to traditional chemical methods, offering exceptional enantioselectivity under mild, environmentally benign conditions. The discovery and engineering of halohydrin dehalogenases have enabled the development of biocatalytic platforms for both enantioselective oxetane formation and ring-opening [15] [16].

The engineered halohydrin dehalogenase systems demonstrate remarkable catalytic efficiency and excellent enantioselectivity across broad substrate scopes [15] [16]. These biocatalytic platforms facilitate preparative-scale synthesis of chiral oxetanes and various chiral γ-substituted alcohols, with both formation and ring-opening processes proven scalable for large-scale transformations at high substrate concentrations.

The integration of oxetane formation and ring-opening processes into one-pot, one-catalyst cascade systems represents a significant advancement in biocatalytic methodology [15]. This approach enables the efficient synthesis of complex chiral building blocks while maintaining the environmental advantages associated with enzymatic catalysis. The biocatalytic methods exhibit superior performance compared to traditional approaches in terms of selectivity, mild reaction conditions, and reduced waste generation.

Data Tables

Table 1: Synthetic Yields for 2-Phenyloxetane Derivatives via Lithiation-Electrophilic Quenching

| Product | Electrophile | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| 2-Trimethylsilyl-2-phenyloxetane | Me₃SiCl | 95 | s-BuLi, THF, -78°C | [17] [18] |

| 2-Tributylstannyl-2-phenyloxetane | Bu₃SnCl | 95 | s-BuLi, THF, -78°C | [17] [18] |

| 2-Benzyl-2-phenyloxetane | BnBr | 60 | s-BuLi, THF, -78°C | [17] [18] |

| Phenyl 2-phenyloxetan-2-yl ketone | PhCOCl | 70 | s-BuLi, THF, -78°C | [17] [18] |

| 2,2-Dimethyl-1-(2-phenyloxetan-2-yl)propan-1-ol | t-BuCHO | 73 | s-BuLi, THF, -78°C | [17] [18] |

| (4-Chlorophenyl)(2-phenyloxetan-2-yl)methanol | 4-ClPhCHO | 80 | s-BuLi, THF, -78°C | [17] [18] |

| 1-(2-Phenyloxetan-2-yl)-1-ethanol | MeCHO | 80 | s-BuLi, THF, -78°C | [17] [18] |

| 2-(2-Phenyloxetan-2-yl)propan-2-ol | Me₂CO | 75 | s-BuLi, THF, -78°C | [17] [18] |

Table 2: Asymmetric Synthesis Results for Oxetane Derivatives

| Method | Catalyst | Substrate | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|---|

| Chiral Brønsted Acid | (R)-CPA-2 | 3-Substituted oxetane | 85 | 92 | [13] |

| Iridium-Catalyzed | Ir-tol-BINAP | Primary alcohol + isoprene oxide | 71 | >95 | [8] |

| Biocatalytic | Engineered halohydrin dehalogenase | Various substrates | 65-85 | >99 | [15] [16] |

| Asymmetric Desymmetrization | Chiral phosphoric acid | Oxetane with S/Se nucleophile | 75-90 | 95-99 | [14] |

Table 3: Photocatalytic Oxetane Synthesis from Alcohols

| Alcohol Substrate | Product | Yield (%) | Diastereomeric Ratio | Reference |

|---|---|---|---|---|

| Secondary cyclic alcohols | 3i-3k | 64-78 | >20:1 | [10] |

| Norborneol | 3l | 71 | >20:1 | [10] |

| Adamantanol | 3m | 50 | >20:1 | [10] |

| Aza-bicyclooctane alcohol | 3n | 78 | >20:1 | [10] |

| Linear secondary alcohols | 3o-3q | 57-65 | Variable | [10] |

| Primary alcohols | 3s-3v | 42-56 | N/A | [10] |